

# Triflusal in Aspirin-Intolerant Subjects: A Comparative Guide to Efficacy and Safety

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## Compound of Interest

Compound Name: *Triflusal*

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For researchers, scientists, and drug development professionals navigating the complexities of antiplatelet therapy in aspirin-intolerant individuals, this guide provides an objective comparison of **Triflusal**'s efficacy and safety against alternative treatments. Aspirin hypersensitivity necessitates the use of alternative antiplatelet agents to mitigate the risk of atherothrombotic events. This guide synthesizes available experimental data to offer a clear comparison of **Triflusal** and other therapeutic options.

## Efficacy and Safety of Triflusal and Alternatives

**Triflusal**, a selective inhibitor of platelet aggregation, has demonstrated efficacy and a favorable safety profile in patients unable to tolerate aspirin. A key characteristic of **Triflusal** is its dual mechanism of action, which involves the inhibition of cyclooxygenase-1 (COX-1), leading to reduced thromboxane A2 production, and the inhibition of phosphodiesterase (PDE), which increases cyclic AMP (cAMP) levels and further suppresses platelet activation.[\[1\]](#)

Alternatives to **Triflusal** in aspirin-intolerant patients include other antiplatelet agents such as clopidogrel and indobufen. The following tables summarize the quantitative data from key studies evaluating these treatments in aspirin-hypersensitive or broader patient populations.

## Table 1: Efficacy of Triflusal and Alternatives in Aspirin-Intolerant/General Population Studies

Drug/Regimen	Study	Patient Population	N	Primary Efficacy Endpoint	Endpoint Rate
Triflusal	Fuertes Ferre et al. (2021) [2][3][4][5]	Retrospective; ACS with Aspirin Hypersensitivity	66	Cardiovascular Mortality	6.1%
	Nonfatal Myocardial Infarction	12.1%			
	Ischemic Stroke	4.5%			
Indobufen	ASPIRATION Registry (Subgroup)[6]	Real-world registry; Post-PCI with Aspirin Intolerance	-	Major Adverse Cardiovascular and Cerebrovascular Events (MACCE)	Consistent with the overall population (6.5%)
Indobufen vs. Aspirin	OPTION Trial (Wu et al., 2022)[7]	Randomized; Post-DES implantation	4,551	Cardiovascular death, nonfatal MI, ischemic stroke, definite or probable stent thrombosis	1.51% (Indobufen) vs. 1.40% (Aspirin)
Indobufen vs. Aspirin	Meta-analysis (2024)[8]	Systematic Review; Post-MI and post-stroke	11,495	Composite Vascular Events (1 year)	RR 1.10 (95% CI 0.96-1.27)

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Myocardial Infarction (1 year)	RR 0.67 (95% CI 0.36-1.23)
Ischemic Stroke (1 year)	RR 1.17 (95% CI 0.99-1.38)

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ACS: Acute Coronary Syndrome; DES: Drug-Eluting Stent; MACCE: Major Adverse Cardiovascular and Cerebrovascular Events; MI: Myocardial Infarction; PCI: Percutaneous Coronary Intervention; RR: Risk Ratio.

## Table 2: Safety of Triflusul and Alternatives in Aspirin-Intolerant/General Population Studies

Drug/Regimen	Study	Patient Population	N	Primary Safety Endpoint	Endpoint Rate
Triflusal	Fuertes Ferre et al. (2021) [2][3][4][5]	Retrospective; ACS with Aspirin Hypersensitivity	66	BARC Grade ≥2 Bleeding	4.5% (3 patients)
Triflusal	Fraj et al. (2008)[9][10]	Placebo-controlled oral challenge; Aspirin-Exacerbated Respiratory Disease	26	Clinical reactions to Triflusal	0%
Indobufen vs. Aspirin	ASPIRATION Registry[6]	Real-world registry; Post-PCI	7,135	BARC Type 2, 3, or 5 Bleeding (after PSM)	3.0% (Indobufen) vs. 11.9% (Aspirin)
Indobufen vs. Aspirin	OPTION Trial (Wu et al., 2022)[7]	Randomized; Post-DES implantation	4,551	BARC Type 2, 3, or 5 Bleeding	2.97% (Indobufen) vs. 4.71% (Aspirin)
Indobufen vs. Aspirin	Meta-analysis (2024)[8]	Systematic Review; Post-MI and post-stroke	11,495	Major Bleeding (1 year)	RR 0.68 (95% CI 0.36-1.27)
Any Bleeding (1 year)		RR 0.62 (95% CI 0.36-1.06)			

ACS: Acute Coronary Syndrome; BARC: Bleeding Academic Research Consortium; DES: Drug-Eluting Stent; MI: Myocardial Infarction; PCI: Percutaneous Coronary Intervention; PSM: Propensity Score Matching; RR: Risk Ratio.

## Experimental Protocols

### Triflusal Safety in Aspirin-Exacerbated Respiratory Disease (AERD)

A study by Fraj et al. (2008) evaluated the tolerability of **Triflusal** in patients with a history of aspirin-exacerbated respiratory disease.[\[9\]](#)[\[10\]](#)

- Study Design: Single-blind, placebo-controlled oral challenge.
- Participants: 26 patients with a confirmed history of AERD.
- Methodology:
  - Aspirin sensitivity was confirmed via intranasal or oral aspirin challenge prior to the study.
  - Subjects underwent a single-blind, placebo-controlled oral challenge with three escalating doses of **Triflusal** administered one week apart.
  - The cumulative doses of **Triflusal** were 225 mg, 450 mg, and 900 mg.
  - Cutaneous, respiratory, and general symptoms, along with lung function, were monitored for 4 hours in a laboratory setting and for 24 hours at home.
- Outcome: No clinical reactions to **Triflusal** were observed, and there were no significant changes in lung function measurements.[\[9\]](#)

### Triflusal Efficacy and Safety in Acute Coronary Syndrome (ACS) with Aspirin Hypersensitivity

A retrospective study by Fuertes Ferre et al. (2021) assessed the long-term outcomes of **Triflusal** in ACS patients with aspirin hypersensitivity.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Study Design: Two-center retrospective study.

- Participants: 66 patients diagnosed with ACS and a history of aspirin hypersensitivity, treated with **Triflusal** between January 2000 and May 2020.
- Methodology:
  - The diagnosis of aspirin hypersensitivity was confirmed with specific tests in 22.7% of patients.
  - Patient data was collected from hospital electronic databases and medical records.
  - The majority of patients (89.4%) underwent stent implantation and were prescribed dual antiplatelet therapy (DAPT) with **Triflusal** and a P2Y12 inhibitor for at least 12 months.
  - Outcomes, including cardiovascular mortality, nonfatal myocardial infarction, ischemic stroke, and bleeding events (classified by BARC criteria), were assessed over a median follow-up of 5.12 years.

## Indobufen vs. Aspirin in Patients Post-Percutaneous Coronary Intervention (PCI)

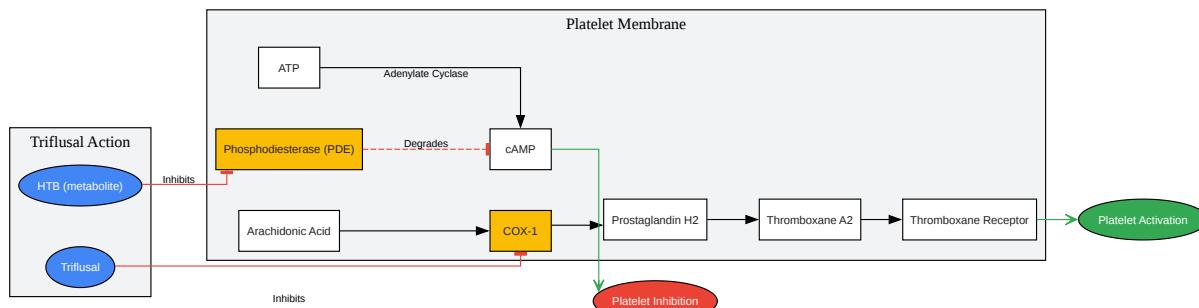
The ASPIRATION registry provided real-world data on the comparison of indobufen and aspirin after PCI.[\[6\]](#)

- Study Design: Real-world, observational registry with propensity score matching (PSM) for confounder adjustment.
- Participants: 7,135 patients who underwent PCI, grouped according to the DAPT strategy they received. A subgroup had aspirin intolerance.
- Methodology:
  - Patients were prescribed a loading dose of their respective antiplatelet agents before the procedure.
  - Post-PCI, DAPT type was adjusted based on patient complaints and lab results.

- The primary endpoints were MACCE and BARC type 2, 3, or 5 bleeding, assessed at a one-year follow-up.
- PSM was used to balance baseline characteristics between the indobufen and aspirin groups.

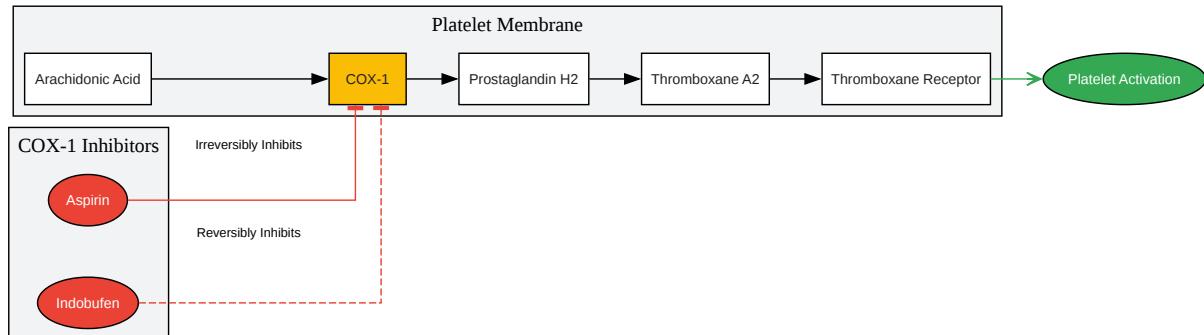
## Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by **Triflusal** and its alternatives.



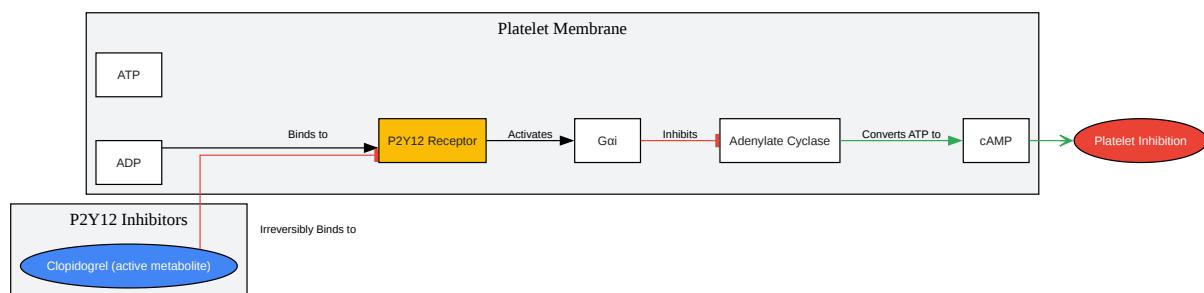
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Caption: **Triflusal**'s dual mechanism of action.



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Caption: Inhibition of the COX-1 pathway by Aspirin and Indobufen.



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Caption: P2Y12 receptor inhibition by Clopidogrel.

## Conclusion

The available evidence suggests that **Triflusal** is a safe and effective alternative for antiplatelet therapy in subjects with aspirin intolerance. Data from a retrospective study in a high-risk ACS population indicates favorable long-term outcomes with low rates of cardiovascular events and bleeding.[2][3][4][5] Furthermore, a controlled challenge study demonstrated its safety in patients with aspirin-exacerbated respiratory disease.[9][10]

Comparatively, indobufen has also shown a similar efficacy profile to aspirin but with a significantly lower risk of bleeding, making it another viable option.[6][7] Clopidogrel remains a standard alternative, though direct comparative data against **Triflusal** in a purely aspirin-intolerant cohort is limited.

The choice between these alternatives should be guided by the individual patient's clinical characteristics, bleeding risk, and the specific clinical setting. Further head-to-head randomized controlled trials are warranted to definitively establish the comparative efficacy and safety of **Triflusal** against other alternatives in the aspirin-intolerant population.

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